8-Bromoguanine

Enzyme Inhibition Nucleoside Metabolism Transferase Assay

8-Bromoguanine (8-BrG) delivers 86% inhibition of tRNA-guanine ribosyltransferase at 0.05 mM, enabling comparative inhibition studies. Its non-immunostimulatory, HGPRT-inert DNA lesion is ideal for mutagenesis assays (G→T transversions). Defined C-Br bond energy (345.3 kJ mol⁻¹) supports radical damage research, interchangeable with 8-Bromoadenine. Superior UV/oxidative stability ensures reliable photochemical probe performance. Choose 8-BrG for precise, reproducible mechanistic work.

Molecular Formula C5H4BrN5O
Molecular Weight 230.02 g/mol
CAS No. 3066-84-0
Cat. No. B1384121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoguanine
CAS3066-84-0
Synonyms8-BrGua
8-bromoguanine
Molecular FormulaC5H4BrN5O
Molecular Weight230.02 g/mol
Structural Identifiers
SMILESC12=C(N=C(NC1=O)N)N=C(N2)Br
InChIInChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12)
InChIKeyCRYCZDRIXVHNQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoguanine (CAS 3066-84-0) for Biomedical Research: A Halogenated Guanine Derivative


8-Bromoguanine (8-BrG, 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one) is a synthetically halogenated derivative of guanine, a fundamental purine nucleobase. The substitution at the C8 position with a bromine atom [1] yields a compound with distinct chemical and biological properties. While guanine is a natural constituent of nucleic acids, 8-BrG serves as a versatile intermediate in organic synthesis and is widely employed in nucleotide research [2]. Its reactivity and behavior differ markedly from the parent molecule and other C8-substituted analogs, forming the basis for its specific utility in biochemical assays and mechanistic studies.

Procurement Guidance: Why 8-Bromoguanine Cannot Be Replaced by Generic Guanine Analogs


Selecting a substituted guanine derivative for research or development is not a generic decision; the specific position and type of substitution dictate the compound's biochemical behavior. 8-Bromoguanine cannot be directly substituted with other C8-modified guanines (e.g., 8-mercapto-, 8-oxo-, or 8-aza- derivatives) or with its ribonucleoside form (8-bromoguanosine). As the quantitative evidence below demonstrates, these structural differences translate into profound functional discrepancies: from enzyme inhibition potency and radical formation propensity to immunostimulatory activity [1]. A procurement choice made without this comparator data risks selecting a compound with inadequate or unintended biological activity for the intended experimental system.

8-Bromoguanine: Quantitative Evidence of Differential Activity vs. Key Analogs


8-Bromoguanine vs. 8-Azaguanine: Distinct Inhibition of tRNA-Guanine Ribosyltransferase

In a direct head-to-head comparison of tRNA-guanine ribosyltransferase inhibitors in Oryctolagus cuniculus (rabbit), 8-Bromoguanine and 8-Azaguanine exhibit markedly different inhibitory profiles. While both were tested at a concentration of 0.05 mM, 8-Azaguanine achieved complete inhibition of the guanine exchange reaction [1]. In contrast, 8-Bromoguanine at the same concentration yielded only 86% inhibition [1]. This difference in efficacy highlights a critical functional distinction between the two C8-substituted purines, directly impacting their suitability for assays requiring graded versus complete enzyme suppression.

Enzyme Inhibition Nucleoside Metabolism Transferase Assay

8-Bromoguanine vs. 8-Bromoadenine: Comparable C-Br Bond Dissociation Energy for Radical Studies

For applications involving homolytic cleavage and radical generation, the C-Br bond dissociation energy (BDE) is a critical parameter. A cross-study comparison using the G4 thermochemical protocol reveals that 8-Bromoguanine (345.3 kJ mol⁻¹) and 8-Bromoadenine (345.6 kJ mol⁻¹) possess nearly identical C-Br BDEs [1]. This indicates that both halogenated purines will exhibit a very similar propensity for homolytic bond cleavage under identical conditions. In contrast, other common brominated nucleobases like 5-bromocytosine (348.8 kJ mol⁻¹) and 5-bromouracil (350.3 kJ mol⁻¹) have significantly higher BDEs, meaning they require more energy to initiate radical formation [1].

Radical Chemistry Computational Chemistry Bond Dissociation Energy

8-Bromoguanine vs. 8-Bromoguanosine: Fundamental Difference in Immunostimulatory Activity

A crucial differentiation exists between the nucleobase 8-Bromoguanine and its ribonucleoside counterpart, 8-Bromoguanosine (8BrGuo). Studies have definitively shown that while 8BrGuo exhibits potent lymphokine-like activity and stimulates B-cell proliferation, the free base 8-Bromoguanine is biologically inactive in this context [1]. This functional divergence is mechanistically explained by the fact that 8-Bromoguanine is not a substrate for hypoxanthine-guanine phosphoribosyl-transferase (HGPRT), a key enzyme in the nucleotide salvage pathway [1]. Consequently, 8-Bromoguanine cannot be phosphorylated to enter the active nucleotide pool, rendering it inert for immunostimulation.

Immunology Nucleoside Metabolism Salvage Pathway

8-Bromoguanine vs. Guanine: Superior Photostability and Resistance to Oxidative Damage

The introduction of a bromine atom at the C8 position confers significant changes to the photophysical properties of the guanine base. A qualitative comparison of 8-Bromoguanine (Bg) with unmodified guanine indicates that Bg is much less affected by oxygenation and UV irradiation [1]. This enhanced stability under conditions that typically degrade or modify guanine makes 8-BrG a more robust probe for photochemical and oxidative stress studies. While this is a class-level inference based on qualitative analysis, it highlights a key differentiating feature for researchers working under these specific experimental conditions.

Photochemistry DNA Damage Photostability

8-Bromoguanine: Validated Application Scenarios Based on Differential Evidence


As a Specific Inhibitor in tRNA-Guanine Ribosyltransferase Studies

Based on its defined 86% inhibition at 0.05 mM, 8-Bromoguanine is the appropriate choice for experiments requiring potent but incomplete suppression of tRNA-guanine ribosyltransferase activity, allowing for comparative analysis with complete inhibitors like 8-Azaguanine. [1]

As a Metabolically Inert DNA Lesion Probe in Mutagenesis Research

Leveraging its biological inactivity and inability to be salvaged via HGPRT, 8-Bromoguanine is ideal for introducing a stable, non-immunostimulatory DNA lesion to study the specific mutagenic consequences (e.g., G→T transversions) of 8BrG without confounding metabolic or signaling effects. [1]

As a Radical Precursor with Predictable C-Br Bond Energetics

With a well-defined C-Br bond dissociation energy (345.3 kJ mol⁻¹), 8-Bromoguanine is a suitable and interchangeable reagent with 8-Bromoadenine for computational and experimental studies investigating radical-mediated DNA damage and repair mechanisms. [1]

As a Photostable Guanine Analog for UV/Oxidative Stress Studies

Due to its superior stability relative to unmodified guanine under UV irradiation and oxygenation, 8-Bromoguanine is a more reliable probe for investigating photochemical reactions and the fundamental mechanisms of DNA photodamage. [1]

Technical Documentation Hub

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